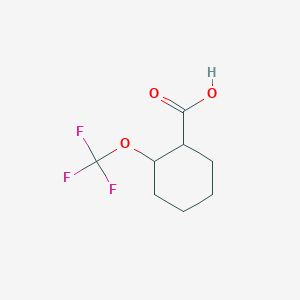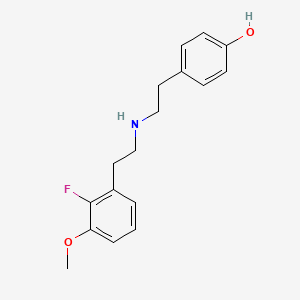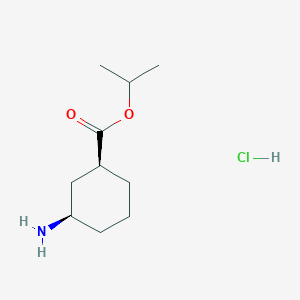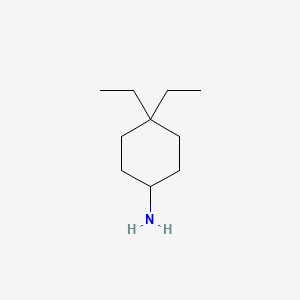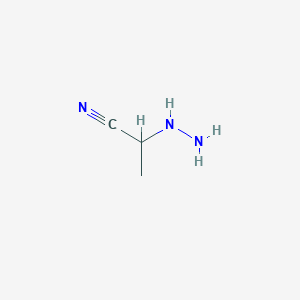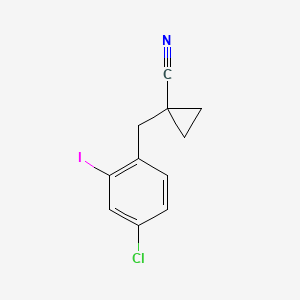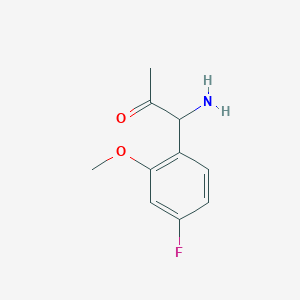
1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone is a versatile chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . This compound is known for its unique structure, which includes an amino group, a fluoro-substituted aromatic ring, and a methoxy group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone involves several synthetic routes. One common method is the reaction of 4-fluoro-2-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino ketone . Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Aplicaciones Científicas De Investigación
1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluoro and methoxy groups can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity .
Comparación Con Compuestos Similares
1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone can be compared with other similar compounds, such as:
1-Amino-1-(4-chloro-2-methoxyphenyl)acetone: This compound has a chloro substituent instead of a fluoro group, which can affect its reactivity and biological activity.
1-Amino-1-(4-fluoro-2-hydroxyphenyl)acetone: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and hydrogen bonding capacity.
1-Amino-1-(4-fluoro-2-methylphenyl)acetone: The methyl group can alter the compound’s steric properties and reactivity compared to the methoxy group.
These comparisons highlight the unique features of this compound, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C10H12FNO2 |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H12FNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-5,10H,12H2,1-2H3 |
Clave InChI |
BCJNBCWQSNDJKX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=C(C=C1)F)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate](/img/structure/B13037752.png)

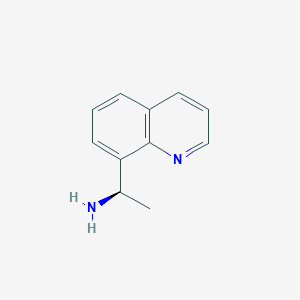
![(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B13037775.png)

